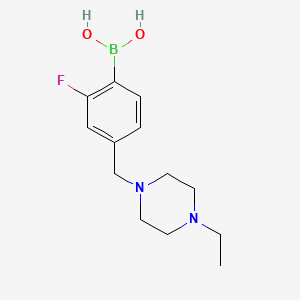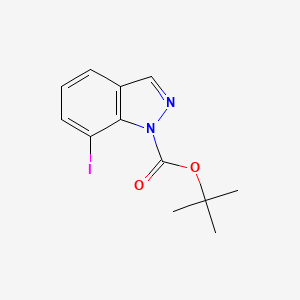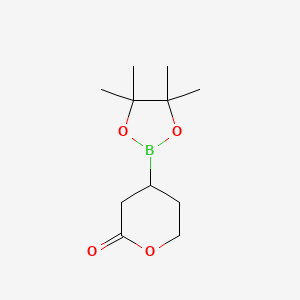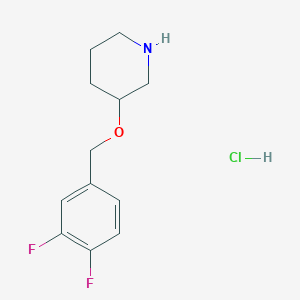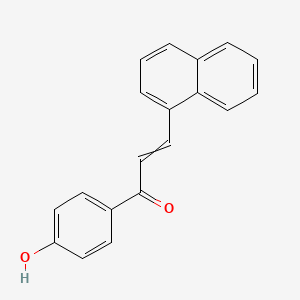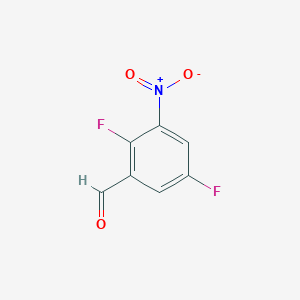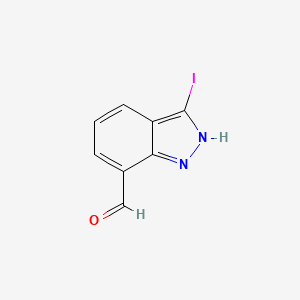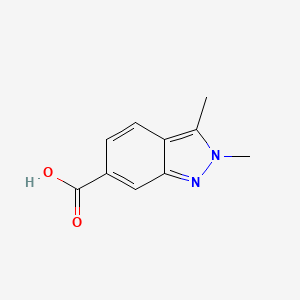![molecular formula C10H8BrF3O2 B1407294 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone CAS No. 1556351-85-9](/img/structure/B1407294.png)
1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone
Overview
Description
1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and an ethanone moiety attached to a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone typically involves the following steps:
Bromination: The starting material, 2-(2,2,2-trifluoroethoxy)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination and acylation steps.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted phenyl ethanones.
Reduction: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]ethanol.
Oxidation: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]ethanoic acid.
Scientific Research Applications
1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-2,2,2-trifluoroacetophenone: Similar structure but lacks the ethanone moiety.
4-Bromo-1-methoxy-2-(2,2,2-trifluoro-ethoxy)-benzene: Similar structure but contains a methoxy group instead of an ethanone moiety.
4-Bromo-1,1,2-trifluoro-1-butene: Contains a trifluoroethoxy group but differs in the overall structure.
Uniqueness: 1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone is unique due to the combination of the bromine atom, trifluoroethoxy group, and ethanone moiety, which imparts distinct chemical reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-6(15)8-3-2-7(11)4-9(8)16-5-10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQAPISZDVFBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
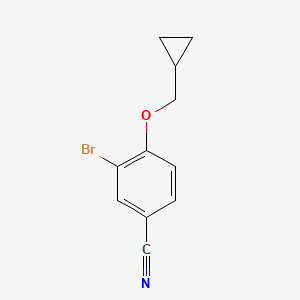
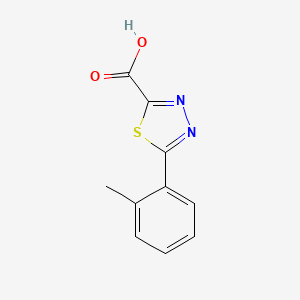
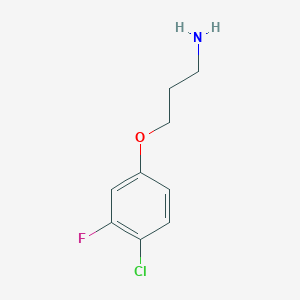
![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)
